molecular formula C17H18OS B1360550 4'-Methyl-2-(4-thiomethylphenyl)propiophenone CAS No. 898780-79-5

4'-Methyl-2-(4-thiomethylphenyl)propiophenone

Cat. No.: B1360550
CAS No.: 898780-79-5
M. Wt: 270.4 g/mol
InChI Key: STLAFLNSHZKJOW-UHFFFAOYSA-N
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Description

4'-Methyl-2-(4-thiomethylphenyl)propiophenone is a high-purity chemical compound offered for research and development purposes. As a propiophenone derivative, it acts as a versatile synthetic intermediate, particularly useful in organic synthesis and medicinal chemistry for the construction of more complex molecules. The presence of the thiomethyl group can impart unique electronic and steric properties, making it a valuable building block in exploring structure-activity relationships. Researchers utilize this compound in the development of novel pharmaceutical candidates and other fine chemicals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Certificate of Analysis for specific purity and handling information.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18OS/c1-13-3-8-15(9-4-13)17(18)12-7-14-5-10-16(19-2)11-6-14/h3-6,8-11H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLAFLNSHZKJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644360
Record name 1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-79-5
Record name 1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation of 4-Thiomethylphenyl Derivatives

The core synthetic route involves the electrophilic aromatic substitution of a 4-thiomethyl-substituted aromatic ring with a propionyl chloride or equivalent acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction proceeds as follows:

  • The propionyl chloride reacts with AlCl3 to form an acylium ion intermediate.
  • The acylium ion electrophilically attacks the aromatic ring at the ortho or para position relative to the thiomethyl substituent.
  • The reaction is typically carried out under anhydrous conditions to maintain catalyst activity and prevent hydrolysis.

This method yields This compound with good regioselectivity and yield.

Alternative Synthetic Routes via Intermediate Ester Formation and Halogenation

Patent CN106349051A describes a related synthetic methodology for preparing substituted methyl propiophenone derivatives, which can be adapted for thiomethyl-substituted compounds:

  • Step 1: Preparation of 2-(4-chloromethylphenyl)propanoic acid by chloromethylation of 2-phenylpropionic acid using formaldehyde, concentrated sulfuric acid, and hydrogen chloride under controlled temperature (20–100°C) for 10–30 hours.
  • Step 2: Esterification of the acid with methanol in the presence of thionyl chloride at 45–65°C for 12–24 hours to yield methyl 2-(4-chloromethylphenyl)propionate.
  • The chloromethyl group can then be converted to a thiomethyl group via nucleophilic substitution with thiol reagents under appropriate conditions.

This two-step process allows for high purity and yield (up to 95%) and can be optimized by adjusting reactant molar ratios and reaction times.

Reaction Conditions and Optimization

Step Reagents & Conditions Temperature (°C) Time (hours) Yield (%) Purity (%)
Chloromethylation 2-Phenylpropionic acid, formaldehyde, H2SO4, HCl 20–100 10–30 ~90 >99
Esterification 2-(4-chloromethylphenyl)propanoic acid, methanol, SOCl2 45–65 12–24 90–95 99.2–99.5
Friedel-Crafts Acylation 4-Thiomethylphenyl derivative, propionyl chloride, AlCl3 Ambient to reflux 3–6 80–90 >98
Thiomethyl Substitution Halomethyl intermediate, thiol nucleophile 40–80 6–12 85–92 >98

Purification Techniques

  • Vacuum distillation or reduced pressure rectification is employed to isolate the methyl propiophenone derivatives with high purity.
  • Recrystallization or chromatographic methods (e.g., column chromatography) are used to remove impurities and unreacted starting materials.
  • Analytical methods such as GC-MS , NMR , and HPLC confirm the structure and purity of the final product.

Research Findings and Notes

  • The Friedel-Crafts acylation route is favored for its straightforwardness and scalability, especially when using 4-thiomethyl-substituted aromatic substrates.
  • The chloromethylation-esterification pathway described in patent CN106349051A provides a versatile approach to prepare substituted propiophenone esters, which can be further functionalized to thiomethyl derivatives.
  • Reaction parameters such as temperature, molar ratios, and catalyst loading critically influence yield and selectivity.
  • The thiomethyl group is sensitive to oxidation; therefore, inert atmosphere conditions (e.g., nitrogen or argon) are recommended during synthesis and storage.
  • Industrial synthesis optimizes these parameters to balance cost, yield, and product quality.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations
Friedel-Crafts Acylation Acylation of 4-thiomethylphenyl with propionyl chloride High regioselectivity, scalable Requires strict anhydrous conditions
Chloromethylation + Esterification Halogenation of 2-phenylpropionic acid + esterification + thiol substitution High purity, adaptable intermediates Multi-step, longer reaction times
Direct Thiomethylation Substitution of halomethyl intermediate with thiol Specific introduction of thiomethyl group Requires careful control to avoid side reactions

Chemical Reactions Analysis

Types of Reactions: 4’-Methyl-2-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4’-Methyl-2-(4-thiomethylphenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Methyl-2-(4-thiomethylphenyl)propiophenone involves its interaction with various molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the thiomethyl group can undergo oxidation or substitution. These interactions can modulate biological pathways and lead to diverse pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The following table compares 4'-Methyl-2-(4-thiomethylphenyl)propiophenone with structurally related propiophenone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4'-CH₃, 2-(4-SCH₃-C₆H₄) C₁₇H₁₆OS 268.37 Potential metabolic stability due to sulfur; used in synthetic intermediates
4'-Methylpropiophenone 4'-CH₃ C₁₀H₁₂O 148.20 Simpler analog; used in fragrance and pharmaceutical synthesis
4'-Methoxypropiophenone 4'-OCH₃ C₁₀H₁₂O₂ 164.20 Electron-donating methoxy group enhances solubility; substrate in CYP2J2 metabolism studies
2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone 2',4'-Cl, 3-(4-SCH₃-C₆H₄) C₁₆H₁₂Cl₂OS 323.24 Chlorine substituents increase lipophilicity; explored in drug discovery
4'-Methyl-2-(1-pyrrolidinyl)propiophenone hydrochloride 4'-CH₃, 2-(pyrrolidinyl) C₁₄H₁₉NO·HCl 265.77 Psychoactive properties; regulated substance

Physicochemical Properties

  • Stability: Sulfur-containing compounds are prone to oxidation, but the thiomethyl group’s position in this compound may mitigate degradation under mild conditions .

Notes

  • Handling Precautions : Thiomethyl-containing compounds may release toxic sulfur oxides upon combustion. Use personal protective equipment during synthesis .
  • Regulatory Status: Derivatives like 4'-Methyl-2-(1-pyrrolidinyl)propiophenone hydrochloride are controlled substances in some jurisdictions due to psychoactive effects .

Biological Activity

4'-Methyl-2-(4-thiomethylphenyl)propiophenone, a compound belonging to the propiophenone class, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant research findings, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C17H18OSC_{17}H_{18}OS. Its structure features a methyl group and a thiomethyl group on the phenyl ring, contributing to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Receptor Binding : It is hypothesized that the compound interacts with various receptors, modulating their activity and influencing signaling pathways.
  • Metabolic Activation : The thiomethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.
  • Anticancer Properties : Investigations into its anticancer potential have shown promise, with evidence indicating that it may inhibit cancer cell proliferation through various mechanisms .
  • Phytotoxicity : The compound has been evaluated for its phytotoxic effects, demonstrating significant inhibition of seed germination and radicle growth at certain concentrations .

Case Studies

  • Antimicrobial Studies : In vitro studies have shown that this compound possesses significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.
  • Anticancer Activity : A recent study evaluated the effect of this compound on human cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting potential as an anticancer therapeutic agent.
  • Phytotoxic Effects : Research involving seed germination assays demonstrated that at concentrations of 0.5 mM and above, this compound inhibited germination rates by over 80%, highlighting its potential use as a herbicide .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration (mM)Reference
AntimicrobialSignificant inhibitionVaries
AnticancerReduced cell viabilityVaries
PhytotoxicityInhibited seed germination≥0.5

Q & A

Q. What are the most reliable synthetic routes for 4'-Methyl-2-(4-thiomethylphenyl)propiophenone, and how can purity be optimized?

The Friedel-Crafts acylation is a foundational method for synthesizing aromatic ketones like 4'-methylpropiophenone derivatives. For this compound, a two-step approach is often employed:

Friedel-Crafts alkylation using AlCl₃ as a catalyst to introduce the methyl group (e.g., reacting acetophenone with methyl chloride) .

Thioether functionalization via nucleophilic substitution, where a brominated intermediate (e.g., 2-bromo-4'-methylpropiophenone) reacts with sodium thiomethoxide (NaSMe) under anhydrous conditions .

Purity Optimization:

  • Chromatographic purification : Use silica gel column chromatography with hexane/ethyl acetate (8:2) to isolate the product (≥95% purity) .
  • Recrystallization : Ethanol/water mixtures yield crystals with minimal impurities (melting point validation: 181–183°C for related hydrochloride derivatives) .

Q. How can researchers validate the structural integrity of this compound?

Methodological Approach:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the methylthio (-SMe) group via a singlet at δ 2.4–2.5 ppm (integration: 3H). The propiophenone backbone shows aromatic protons (δ 7.2–7.8 ppm) and a carbonyl resonance (δ 207–210 ppm) .
    • ¹³C NMR : The thiomethyl carbon appears at δ 15–18 ppm, distinct from alkyl carbons .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 270.3 for C₁₇H₁₈OS) .

Q. Common Pitfalls :

  • Impurity detection : Trace brominated byproducts (e.g., unreacted 2-bromo intermediates) may appear in LC-MS if thiolation is incomplete .

Advanced Research Questions

Q. How do reaction conditions influence competing pathways in the synthesis of thiomethyl derivatives?

Mechanistic Insights :

  • Competing Elimination : At high temperatures (>80°C), the brominated precursor (e.g., 2-bromo-4'-methylpropiophenone) may undergo β-elimination, forming undesired alkenes. This is mitigated by using polar aprotic solvents (e.g., DMF) and controlled heating .
  • Steric Effects : Bulkier substituents on the phenyl ring reduce nucleophilic attack efficiency. For example, 4'-methyl groups increase steric hindrance, requiring longer reaction times (24–48 hrs) .

Q. Data Contradiction Analysis :

  • Case Study : Conflicting yields (60% vs. 85%) reported for NaSMe vs. LiSMe reagents. Lithium’s stronger nucleophilicity improves substitution rates but may degrade acid-sensitive functional groups .

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

Degradation Pathways :

  • Hydrolysis : The thiomethyl group oxidizes to sulfoxide (S=O) under acidic conditions (e.g., simulated gastric fluid, pH 1.2). Monitor via UPLC-PDA at 254 nm .
  • Photodegradation : UV exposure (λ = 300 nm) generates radical intermediates, detectable by EPR spectroscopy .

Q. Methodology for Stability Studies :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Quantify degradation using validated HPLC methods (RSD <2%) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

In Silico Strategies :

  • Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., COX-2 for anti-inflammatory applications). The thiomethyl group’s hydrophobicity enhances binding affinity in hydrophobic pockets .
  • QSAR Modeling : Correlate logP values (calculated: 3.2) with cellular permeability. Derivatives with logP 2.5–3.5 show optimal blood-brain barrier penetration .

Q. Validation :

  • In vitro assays : Compare predicted IC₅₀ values with experimental results (e.g., enzyme inhibition assays) to refine models .

Q. What strategies resolve discrepancies in spectroscopic data for structural analogs?

Case Example : Conflicting ¹H NMR shifts for 4'-methyl vs. 4'-ethoxy derivatives:

  • Solution : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, the ethoxy group’s -OCH₂CH₃ splits into a quartet (δ 1.3 ppm) and triplet (δ 3.4 ppm), distinguishing it from methylthio .

Q. Collaborative Approach :

  • Cross-validate data with crystallography (e.g., single-crystal XRD for absolute configuration) .

Q. How does the thiomethyl group influence electrochemical properties in carboxylation reactions?

Experimental Design :

  • Cyclic Voltammetry : Compare reduction potentials of 4'-methylpropiophenone (-1.8 V vs. Ag/AgCl) with its thiomethyl analog (-1.6 V). The sulfur atom lowers the LUMO energy, facilitating electron transfer .
  • Controlled Potential Electrolysis : At -1.6 V in CO₂-saturated DMF, the thiomethyl derivative achieves 85% carboxylation yield (vs. 70% for non-thio analogs) .

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